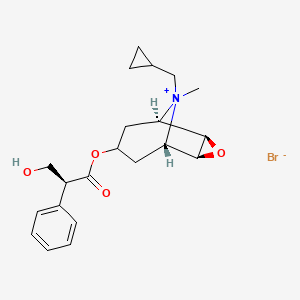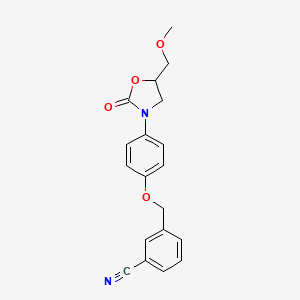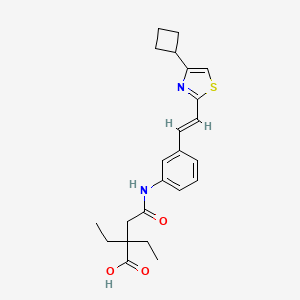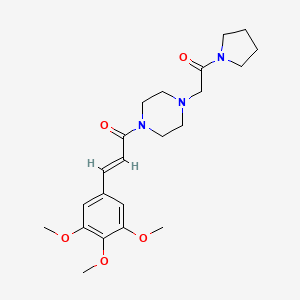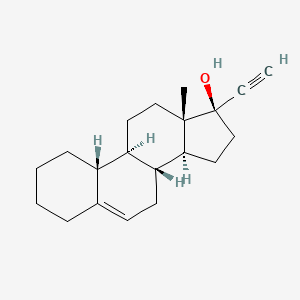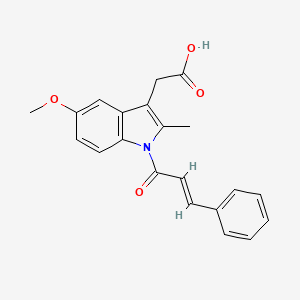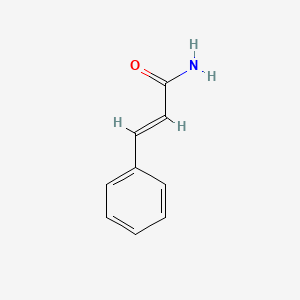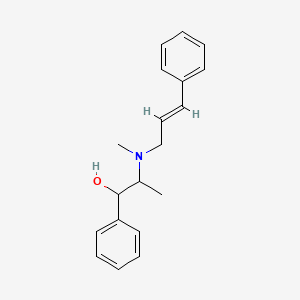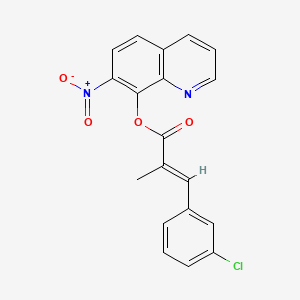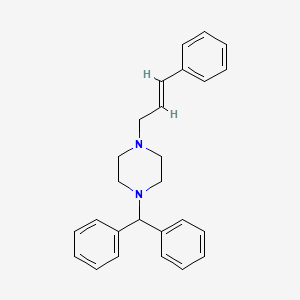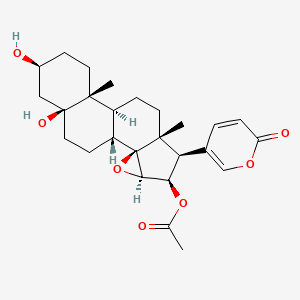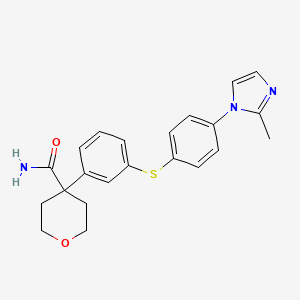
4-(3-((4-(2-甲基-1H-咪唑-1-基)苯基)硫代)苯基)四氢-2H-吡喃-4-甲酰胺
描述
The compound “4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The imidazole ring is a key feature, contributing to the compound’s chemical properties .科学研究应用
5-Lipoxygenase Inhibition
CJ-13610 is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme that plays a key role in the formation of pro-inflammatory leukotrienes . This makes it a valuable tool for studying 5-LO-mediated cell signaling .
Leukotriene B4 Biosynthesis Regulation
CJ-13610 has been shown to inhibit the biosynthesis of leukotriene B4, a potent inflammatory mediator . This can help in understanding the role of leukotrienes in various inflammatory diseases .
IL-6 mRNA Expression Regulation
The compound has been found to regulate the expression of IL-6 mRNA in macrophages . IL-6 is a cytokine that plays a crucial role in immune response, and its regulation can have significant implications in immunology research .
Fibrosis and Necroinflammation Reduction
CJ-13610 has demonstrated potential in reducing fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice . This suggests potential therapeutic applications in liver disease .
Prostaglandin E2 Release Interference
Research has shown that CJ-13610, along with other 5-LO inhibitors, can interfere with the release of prostaglandin E2 (PGE2) into the supernatants of cytokine-stimulated cells . This could have implications in the study of inflammation and pain .
Prostaglandin Export Inhibition
CJ-13610 has been found to inhibit the export of prostaglandins, leading to their accumulation within cells . This suggests that the compound could be used to study the mechanisms of prostaglandin transport .
Antihyperalgesic Activity
CJ-13610 has demonstrated antihyperalgesic activity in inflammatory pain models, including the acute carrageenan model and the chronic inflammatory model using complete Freund’s adjuvant . This suggests potential applications in pain management .
Inhibition of ATP-binding Cassette Transporter Multidrug Resistance Protein 4 (MRP-4)
CJ-13610 has been found to target the ATP-binding cassette transporter multidrug resistance protein 4 (MRP-4), which may be involved in the 5-LO inhibitor-mediated PGE2 inhibition . This could have implications in the study of drug resistance .
作用机制
Target of Action
CJ-13610, also known as 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide, is a potent inhibitor of 5-lipoxygenase (5-LOX) . 5-LOX is a crucial enzyme in the synthesis of bioactive leukotrienes from arachidonic acid . These leukotrienes play a significant role in various inflammatory diseases .
Mode of Action
CJ-13610 competes with the enzyme at the site of action and is a non-redox and a non-iron-chelating inhibitor of 5-LOX . This compound inhibits the enzyme in cells and blood at concentrations between 0.210–0.570 µM .
Biochemical Pathways
CJ-13610 inhibits the biosynthesis of leukotriene B4 and regulates the IL-6 mRNA expression in macrophages . Leukotrienes are potent lipid mediators generated by 5-LOX activity on arachidonic acid . They increase vascular permeability, chemotaxis of polymorphonuclear leukocytes, release of mediators such as IL-1 and TNF, and increase Ca+ mobilization .
Pharmacokinetics
The metabolism of CJ-13610 was investigated in liver microsomes from human and preclinical species to evaluate the in vitro-in vivo correlation for metabolic clearance . The metabolism in human liver microsomes is primarily mediated by CYP3A4 and 3A5 . Clearance scaled from human liver microsomes yielded a better prediction when coupled with a Vd ss term that was scaled from dog .
Result of Action
CJ-13610 has demonstrated efficacy in preclinical models of pain . It has shown antihyperalgesic activity in inflammatory pain models including the acute carrageenan model and the chronic inflammatory model using complete Freund’s adjuvant . Furthermore, CJ-13610 has shown efficacy against osteoarthritis-like pain using the rat medial meniscal transection model . It also reduces fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .
Action Environment
The therapeutic efficacy of 5-LOX inhibitors like CJ-13610 can be highly variable . This variability can be influenced by various environmental factors such as the presence of other medications, the individual’s genetic makeup, and the specific pathological condition being treated.
属性
IUPAC Name |
4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTONMHDLLMOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047273 | |
| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide | |
CAS RN |
179420-17-8 | |
| Record name | CJ 13610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CJ-13610 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

